molecular formula C16H19ClN2O3 B15213008 2-((5-Chloroquinolin-8-yl)oxy)-N-(3-ethoxypropyl)acetamide CAS No. 88350-44-1

2-((5-Chloroquinolin-8-yl)oxy)-N-(3-ethoxypropyl)acetamide

Cat. No.: B15213008
CAS No.: 88350-44-1
M. Wt: 322.78 g/mol
InChI Key: JVULMCHTCSHCAA-UHFFFAOYSA-N
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Description

2-((5-Chloroquinolin-8-yl)oxy)-N-(3-ethoxypropyl)acetamide is a synthetic organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry for the development of therapeutic agents.

Properties

CAS No.

88350-44-1

Molecular Formula

C16H19ClN2O3

Molecular Weight

322.78 g/mol

IUPAC Name

2-(5-chloroquinolin-8-yl)oxy-N-(3-ethoxypropyl)acetamide

InChI

InChI=1S/C16H19ClN2O3/c1-2-21-10-4-9-18-15(20)11-22-14-7-6-13(17)12-5-3-8-19-16(12)14/h3,5-8H,2,4,9-11H2,1H3,(H,18,20)

InChI Key

JVULMCHTCSHCAA-UHFFFAOYSA-N

Canonical SMILES

CCOCCCNC(=O)COC1=C2C(=C(C=C1)Cl)C=CC=N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-Chloroquinolin-8-yl)oxy)-N-(3-ethoxypropyl)acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 5-chloroquinoline and 3-ethoxypropylamine.

    Formation of Intermediate: The 5-chloroquinoline is reacted with an appropriate acylating agent to form an intermediate compound.

    Coupling Reaction: The intermediate is then coupled with 3-ethoxypropylamine under specific reaction conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated systems to control reaction parameters.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the quinoline ring.

    Reduction: Reduction reactions could occur at the amide or ether functional groups.

    Substitution: The chloro group on the quinoline ring can be a site for nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinoline N-oxides, while substitution could result in various substituted quinoline derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a candidate for drug development, particularly in the treatment of infectious diseases or cancer.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-((5-Chloroquinolin-8-yl)oxy)-N-(3-ethoxypropyl)acetamide would depend on its specific biological target. For example, if it acts as an antimicrobial agent, it might inhibit key enzymes or disrupt cellular processes in pathogens. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    Chloroquine: A well-known antimalarial drug with a similar quinoline structure.

    Hydroxychloroquine: Another antimalarial agent with additional hydroxyl groups.

    Quinoline: The parent compound for many derivatives with diverse biological activities.

Uniqueness

2-((5-Chloroquinolin-8-yl)oxy)-N-(3-ethoxypropyl)acetamide is unique due to its specific functional groups, which may confer distinct biological properties compared to other quinoline derivatives. Its unique structure could result in different pharmacokinetics, bioavailability, and therapeutic potential.

Biological Activity

2-((5-Chloroquinolin-8-yl)oxy)-N-(3-ethoxypropyl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

The compound has the following chemical properties:

  • Molecular Formula : C15H17ClN2O2
  • Molecular Weight : 292.76 g/mol
  • CAS Number : 88350-49-6 .

The biological activity of this compound is primarily attributed to its ability to inhibit specific protein kinases involved in various cellular processes. Protein kinases play crucial roles in signal transduction pathways that regulate cell proliferation, differentiation, and apoptosis. Inhibiting these kinases can lead to the modulation of cancer cell growth and survival .

Anticancer Activity

Research indicates that compounds with similar structures to this compound exhibit significant anticancer properties. For instance, studies have shown that quinoline derivatives can inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest . The specific activity of this compound against different cancer types remains to be fully elucidated but suggests a promising avenue for further investigation.

Antimicrobial Activity

The compound has also shown potential antimicrobial activity. Preliminary studies indicate that derivatives of acetamides can exhibit moderate activity against gram-positive bacteria, with some compounds demonstrating effectiveness against pathogenic fungi as well . The presence of specific functional groups in the structure may enhance this activity.

Research Findings and Case Studies

A number of studies have explored the biological activities and therapeutic potentials of quinoline derivatives:

  • Study on Quinoline Derivatives :
    • A study evaluated various quinoline-based compounds for their anticancer properties. The results indicated that modifications in the side chains significantly affected their efficacy against cancer cell lines .
  • Structure-Activity Relationship (SAR) :
    • Research into SAR has revealed that certain substitutions on the quinoline ring enhance biological activity. For example, electron-withdrawing groups at meta positions have been associated with increased potency against microbial strains .
  • Combination Therapies :
    • Investigations into combination therapies involving quinoline derivatives have shown enhanced efficacy when used alongside traditional chemotherapeutic agents, suggesting a synergistic effect that could improve treatment outcomes for cancer patients .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeTarget Organism/Cancer TypeReference
2-(5-Chloroquinolin-8-yl)oxyacetamideAnticancerVarious cancer cell lines
N-(3-Ethoxypropyl)-2-(quinolin-8-yloxy)acetamideAntimicrobialGram-positive bacteria
Quinoline derivativesAnticancerBreast cancer

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